Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13338581
InChI: InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)
SMILES: CC(CNC(=O)OC(C)(C)C)C(=O)OC
Molecular Formula: C10H19NO4
Molecular Weight: 217.26 g/mol

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate

CAS No.:

Cat. No.: VC13338581

Molecular Formula: C10H19NO4

Molecular Weight: 217.26 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate -

Specification

Molecular Formula C10H19NO4
Molecular Weight 217.26 g/mol
IUPAC Name methyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C10H19NO4/c1-7(8(12)14-5)6-11-9(13)15-10(2,3)4/h7H,6H2,1-5H3,(H,11,13)
Standard InChI Key JZHNQALXNGWKCG-UHFFFAOYSA-N
SMILES CC(CNC(=O)OC(C)(C)C)C(=O)OC
Canonical SMILES CC(CNC(=O)OC(C)(C)C)C(=O)OC

Introduction

Chemical Structure and Physicochemical Properties

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate belongs to the class of Boc-protected amino acid derivatives. Its IUPAC name, methyl 2-methyl-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate, reflects the presence of a Boc group ((CH3)3COC(O)\text{(CH}_3\text{)}_3\text{COC(O)}) attached to the amino functionality of a β-methyl alanine backbone. Key structural identifiers include:

PropertyValue
Molecular FormulaC10H19NO4\text{C}_{10}\text{H}_{19}\text{NO}_4
Molecular Weight217.26 g/mol
SMILESCC(CNC(=O)OC(C)(C)C)C(=O)OC
InChI KeyJZHNQALXNGWKCG-UHFFFAOYSA-N
PubChem CID15294242
StabilityStable under dry, cool conditions

The Boc group enhances solubility in organic solvents like tetrahydrofuran (THF) and dichloromethane, while the methyl ester moiety facilitates further functionalization via hydrolysis or transesterification .

Synthesis and Optimization

The synthesis of Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate involves a two-step sequence: Boc protection of 3-amino-2-methylpropanoic acid followed by esterification with methanol.

Boc Protection

3-Amino-2-methylpropanoic acid reacts with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base, typically sodium hydroxide or triethylamine, to form the Boc-protected intermediate. This step proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of Boc-Cl.

R-NH2+Boc-ClR-NH-Boc+HCl\text{R-NH}_2 + \text{Boc-Cl} \rightarrow \text{R-NH-Boc} + \text{HCl}

Esterification

The carboxylic acid group of the Boc-protected intermediate is then esterified using methanol under acidic catalysis (e.g., H2SO4\text{H}_2\text{SO}_4) or via activation with carbodiimides. This yields the final product with a methyl ester group.

R-COOH+CH3OHH+R-COOCH3+H2O\text{R-COOH} + \text{CH}_3\text{OH} \xrightarrow{\text{H}^+} \text{R-COOCH}_3 + \text{H}_2\text{O}

Optimization Insights:

  • Temperature Control: Reactions are typically conducted at 0–25°C to minimize side reactions .

  • Solvent Choice: THF or dichloromethane is preferred for Boc protection due to their inertness and ability to dissolve both reactants .

  • Purification: Column chromatography or recrystallization from methanol achieves >95% purity.

Applications in Peptide Synthesis

Amino Group Protection

The Boc group serves as a temporary protecting agent for primary amines during solid-phase peptide synthesis (SPPS). Its stability under basic and nucleophilic conditions allows sequential coupling of amino acids without premature deprotection.

Deprotection Mechanism

The Boc group is cleaved under mild acidic conditions (e.g., 25–50% trifluoroacetic acid in dichloromethane), regenerating the free amine while leaving other functional groups intact:

R-NH-BocTFAR-NH3++CO2+(CH3)3COH\text{R-NH-Boc} \xrightarrow{\text{TFA}} \text{R-NH}_3^+ + \text{CO}_2 + (\text{CH}_3)_3\text{COH}

Case Study: Peptide Analogues

Methyl 3-((tert-butoxycarbonyl)amino)-2-methylpropanoate has been employed in synthesizing β-methyl amino acid residues, which confer conformational rigidity to peptides. For example, its incorporation into opioid receptor ligands enhanced binding affinity by restricting backbone flexibility .

Future Research Directions

  • Synthetic Efficiency: Developing catalytic methods to reduce stoichiometric waste in Boc protection.

  • Bioconjugation: Exploring its use in antibody-drug conjugates (ADCs) for site-specific payload attachment.

  • Computational Modeling: Predicting reactivity and stability using density functional theory (DFT) calculations.

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